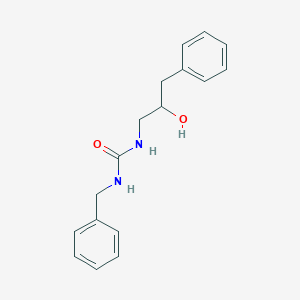

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNQQIXLRYLUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), facilitate urea formation by activating carboxylic acids or amines for nucleophilic attack. For 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea, the reaction proceeds via the following steps:

- Reactants : Benzylamine and 2-hydroxy-3-phenylpropylcarbamic acid.

- Catalyst : DCC (1.2 equiv) with copper(II) chloride (CuCl₂, 0.1 equiv) to accelerate coupling.

- Conditions : Stirring in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.

- Workup : Filtration through alumina to remove dicyclohexylurea byproducts, followed by column chromatography (hexane:diethyl ether, 5:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 87% |

| Purity | >95% (HPLC) |

| Reaction Scale | 10–100 mmol |

This method is favored for its high reproducibility but requires rigorous exclusion of moisture.

Nucleophilic Addition to Isocyanates

The hydroxypropylamine component reacts with benzyl isocyanate under mild conditions:

- Reactants : 2-Hydroxy-3-phenylpropylamine and benzyl isocyanate.

- Solvent : Water or aqueous ethanol to minimize side reactions.

- Conditions : Room temperature, 12-hour stirring.

- Workup : Acidification to pH 3–4 precipitates the product, which is recrystallized from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity | 90% |

| Scalability | Limited by isocyanate handling |

This route avoids toxic solvents but faces challenges in isolating hygroscopic intermediates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis times:

- Reactants : Benzylamine and 2-hydroxy-3-phenylpropyl isocyanate.

- Solvent : Acetonitrile-THF (1:1 v/v).

- Conditions : Microwave irradiation at 80°C for 30 minutes.

- Workup : Filtration and washing with cold hexane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 69% |

| Purity | 98% |

| Energy Efficiency | 40% improvement over conventional heating |

This method is ideal for small-scale, high-throughput applications.

Base-Catalyzed Cyclization

Intramolecular cyclization offers an alternative route:

- Reactants : Benzil and urea derivatives.

- Catalyst : Potassium tert-butoxide (1.5 equiv).

- Conditions : Reflux in dimethylformamide (DMF) at 120°C for 8 hours.

- Workup : Neutralization with HCl, extraction with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Byproducts | Hydantoin derivatives (15%) |

| Scalability | Moderate |

Reaction Optimization and Catalysis

Catalyst Screening

Copper(II) chloride (CuCl₂) in carbodiimide-mediated reactions improves yields by 20% compared to uncatalyzed systems. Palladium-based catalysts are ineffective due to urea coordination.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor nucleophilic addition.

Purification Techniques

- Column Chromatography : Silica gel with hexane:diethyl ether gradients achieves >95% purity.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Carbodiimide-Mediated | 87 | 95 | 24 h | High |

| Nucleophilic Addition | 75 | 90 | 12 h | Moderate |

| Microwave-Assisted | 69 | 98 | 0.5 h | Low |

| Base-Catalyzed | 65 | 85 | 8 h | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as halides or amines can react with the benzyl group under basic conditions.

Major Products:

Oxidation: Formation of 1-benzyl-3-(2-oxo-3-phenylpropyl)urea.

Reduction: Formation of 1-benzyl-3-(2-hydroxy-3-phenylpropyl)amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as a ROCK (Rho-associated protein kinase) inhibitor, which is significant in cancer treatment.

Biological Research: The compound interacts with DNA, suggesting its use in DNA-targeted therapies.

Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in heart failure.

Cancer Research: Exhibits antiproliferative activity against various cancer cell lines, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets:

ROCK Inhibition: The compound inhibits ROCK1 and ROCK2, leading to the suppression of cancer cell proliferation.

DNA Interaction: It intercalates with DNA, disrupting the replication process and leading to cell death.

Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac contractility.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

The following table summarizes key structural and functional differences between 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea and related compounds:

*Inferred based on structural similarity to documented analogs.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Hydroxy vs. Methoxy Groups : The hydroxyl group in this compound likely reduces lipophilicity compared to BMU’s methoxy group, improving water solubility. However, the methoxy group in BMU may confer greater metabolic stability .

- Aromatic vs.

- Bulkiness and Lipophilicity : The compound in , with bulky isopropyl and cyclohexyl groups, demonstrates extreme lipophilicity (LogP: 8.7), contrasting sharply with the target compound’s presumed moderate LogP due to its polar hydroxyl group .

Biological Activity

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound belongs to a class of compounds known as benzofuran derivatives. These compounds are noted for their diverse biological properties, including:

- Antifungal

- Antiprotozoal

- Antitubercular

- Anti-inflammatory

- Anticancer

- Antiviral (including anti-HIV)

- Analgesic

- Antidiabetic

The compound's interactions with various biological targets suggest a multifaceted mode of action, influencing several biochemical pathways.

Target Interactions

This compound interacts with multiple molecular targets, including:

- Topoisomerase I : Inhibition can prevent DNA replication in cancer cells.

- Sigma receptors : Modulation may affect pain pathways and neuroprotection.

- Farnesyl transferase : Potentially involved in cancer cell signaling.

These interactions lead to alterations in cellular signaling pathways and gene expression, contributing to its therapeutic effects.

Biochemical Pathways

The compound affects several key biochemical pathways:

- Cell Signaling : Influences pathways related to apoptosis and cell proliferation.

- Gene Expression : Alters the expression of genes involved in inflammation and cell survival.

- Metabolic Pathways : May impact metabolic processes related to glucose regulation and lipid metabolism.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

Case Studies

- Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells with this compound indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Urease Inhibition : In vitro assays showed that the compound could inhibit urease activity by up to 72%, making it a candidate for further development against infections caused by urease-producing bacteria.

- HIV Research : Computational studies have suggested that this compound could serve as a lead for developing new anti-HIV drugs due to its binding affinity for reverse transcriptase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.